molecular formula C21H18N2O2 B5504017 N'-(4-methoxybenzylidene)-4-biphenylcarbohydrazide

N'-(4-methoxybenzylidene)-4-biphenylcarbohydrazide

Cat. No.: B5504017
M. Wt: 330.4 g/mol
InChI Key: QRMCWKAQTCQJPD-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a methoxybenzylidene group attached to a biphenylcarbohydrazide moiety

Scientific Research Applications

N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial studies, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzylidene)-4-butylaniline: A liquid crystalline compound with similar structural features.

    N-(4-methoxybenzylidene)isonicotinohydrazone: Known for its non-linear optical properties and charge transport capabilities.

    N-(4-methoxybenzylidene)-ethane-1,2-diamine:

Uniqueness

N’-(4-methoxybenzylidene)-4-biphenylcarbohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-25-20-13-7-16(8-14-20)15-22-23-21(24)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-15H,1H3,(H,23,24)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMCWKAQTCQJPD-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.